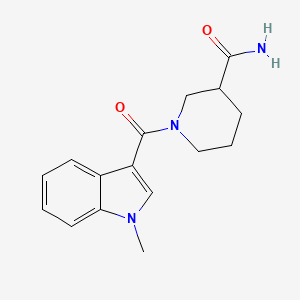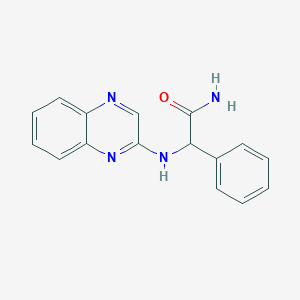
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate is an organic compound that features a naphthalene ring attached to a propyl chain, which is further connected to a methylsulfonylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate typically involves the esterification of 3-naphthalen-1-ylpropyl alcohol with 2-methylsulfonylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylsulfonylpropanoic acid 3-(1-naphthalenyl)propyl ester: Similar structure but different functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring but different substituents.
Uniqueness
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate is unique due to its combination of a naphthalene ring and a methylsulfonylpropanoate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
3-naphthalen-1-ylpropyl 2-methylsulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-13(22(2,19)20)17(18)21-12-6-10-15-9-5-8-14-7-3-4-11-16(14)15/h3-5,7-9,11,13H,6,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGXIVHQIMHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCC1=CC=CC2=CC=CC=C21)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-(Dimethylamino)pyridazin-3-yl]-[4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B6619752.png)


![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B6619773.png)

![4-[(1,5-Dimethylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6619782.png)
![2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-6-(methylamino)pyridine-4-carboxamide](/img/structure/B6619790.png)
![[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate](/img/structure/B6619791.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]phthalazin-1-amine](/img/structure/B6619794.png)
![N-[1-[(2-hydroxy-3-methoxypropyl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B6619812.png)

![(1-Methyl-1h-pyrazol-4-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B6619840.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-oxoimidazolidine-4-carboxamide](/img/structure/B6619849.png)
![N-(1-methyl-5-oxopyrrolidin-3-yl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B6619855.png)
